A Technical Guide to 3-Propylazetidine: Synthesis, Characterization, and Applications
A Technical Guide to 3-Propylazetidine: Synthesis, Characterization, and Applications
Executive Summary: This document provides a comprehensive technical overview of 3-propylazetidine, a saturated heterocyclic scaffold of increasing interest in medicinal chemistry. We will detail its core physicochemical properties, outline a robust synthetic and purification protocol, describe methods for its analytical characterization, and discuss its relevance and applications in modern drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and metabolic advantages of this azetidine derivative.
The Ascendancy of the Azetidine Scaffold in Drug Discovery
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as privileged structures in medicinal chemistry.[1][2] Their inherent high ring strain and sp3-rich, non-planar geometry offer a unique combination of structural rigidity and metabolic stability.[1][3] This allows for precise vectoral orientation of substituents into protein binding pockets while often improving key pharmacokinetic parameters like solubility and metabolic resilience compared to more conventional carbocyclic or larger heterocyclic rings.[3]
The incorporation of azetidine motifs is a validated strategy in pharmaceutical development, with several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib, featuring this core structure to enhance efficacy and pharmacokinetic profiles.[1][2] The 3-propylazetidine variant represents a valuable building block, combining the foundational benefits of the azetidine core with a lipophilic propyl substituent that can be used to probe hydrophobic pockets in target proteins.
Core Physicochemical Properties of 3-Propylazetidine
A thorough understanding of a molecule's fundamental properties is critical for its effective application in synthesis and biological screening.
Chemical Structure and Isomerism
3-Propylazetidine consists of a central four-membered azetidine ring substituted with a propyl group at the 3-position. The structure is non-planar. Unless a specific enantiomer is synthesized, it exists as a racemic mixture of two enantiomers.
Molecular Formula and Weight
The elemental composition and corresponding molecular weight are foundational data points for any chemical entity.
Tabulated Physicochemical Data
The following table summarizes key known and predicted properties for 3-propylazetidine.
| Property | Value | Source |
| CAS Number | 897019-54-4 | AChemBlock[4] |
| Molecular Formula | C₆H₁₃N | AChemBlock[4] |
| Molecular Weight | 99.18 g/mol | AChemBlock[4] |
| Appearance | Colorless to yellow oil or semi-solid | AChemBlock[4] |
| Purity | Typically ≥97% | AChemBlock[4] |
Synthesis and Purification
The synthesis of 3-substituted azetidines can be challenging due to the ring strain of the four-membered heterocycle.[5] However, several reliable strategies have been developed. A common and effective approach involves the cyclization of a suitably functionalized linear precursor.
Retrosynthetic Analysis
A logical retrosynthetic pathway for 3-propylazetidine starts with a protected 3-azetidinone. The propyl group can be introduced via a Grignard reaction, followed by reduction and deprotection. This approach offers good control and scalability.
Caption: Retrosynthetic analysis for 3-propylazetidine.
Recommended Synthetic Protocol
This protocol describes a three-step synthesis starting from N-Boc-azetidin-3-one. The Boc (tert-butoxycarbonyl) group is chosen for its stability under nucleophilic conditions and its straightforward removal under acidic conditions.
Step 1: Grignard Addition to N-Boc-azetidin-3-one
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Slowly add propylmagnesium bromide (1.2 eq., ~2.0 M solution in THF) dropwise via a syringe, maintaining the internal temperature below 5 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-3-hydroxy-3-propylazetidine.
Step 2: Barton-McCombie Deoxygenation
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Dissolve the crude alcohol from Step 1 in anhydrous toluene under an inert atmosphere.
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Add a catalytic amount of AIBN (azobisisobutyronitrile) and tributyltin hydride (1.5 eq.).
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Heat the mixture to 80-90 °C and stir for 2-4 hours until the reaction is complete (monitored by TLC/LC-MS).
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Cool the reaction to room temperature and concentrate in vacuo. The crude product, N-Boc-3-propylazetidine, can be purified by column chromatography.
Step 3: Boc Deprotection
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Dissolve the purified N-Boc-3-propylazetidine in a suitable solvent such as methanol or dioxane.
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Add an excess of hydrochloric acid (HCl, ~4 M in dioxane or acetyl chloride in methanol).
-
Stir the mixture at room temperature for 1-3 hours.
-
Concentrate the solvent under reduced pressure to yield 3-propylazetidine hydrochloride salt. The free base can be obtained by neutralization with a suitable base (e.g., NaOH) and extraction.
Purification and Characterization Workflow
A standardized workflow ensures the final product meets the required purity for subsequent applications.
Caption: General workflow for purification and analysis.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are non-negotiable in chemical synthesis. The following techniques are essential for the rigorous characterization of 3-propylazetidine.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
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¹H NMR: Will show characteristic signals for the propyl chain (a triplet for the methyl group, and two multiplets for the methylene groups) and distinct signals for the protons on the azetidine ring. The protons at the C2 and C4 positions adjacent to the nitrogen will be shifted downfield.
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¹³C NMR: Will confirm the presence of six unique carbon atoms corresponding to the molecular formula. The carbons of the azetidine ring will appear in the aliphatic region, typically between 20-60 ppm.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the proposed structure.
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High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, confirming the elemental composition (C₆H₁₃N).[6] The expected [M+H]⁺ ion would be approximately 100.1121.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups. For 3-propylazetidine, the most prominent feature will be the N-H stretch of the secondary amine, typically appearing as a moderate peak in the 3300-3500 cm⁻¹ region. C-H stretching vibrations will be observed just below 3000 cm⁻¹.
Applications in Medicinal Chemistry and Research
3-Propylazetidine serves as a valuable building block for creating more complex molecules with potential therapeutic applications.
-
Scaffold for Lead Optimization: It can be used as a bioisosteric replacement for other groups, such as piperidine or pyrrolidine rings, to fine-tune a compound's properties.[3] The introduction of the sterically defined, sp³-rich azetidine can enhance metabolic stability and solubility.[1][3]
-
Probing Hydrophobic Pockets: The propyl group provides a simple, lipophilic appendage that is ideal for exploring hydrophobic sub-pockets within a protein's active site.
-
CNS-Targeted Agents: The small size and polar nature of the azetidine ring can be advantageous for designing molecules that need to cross the blood-brain barrier.[8]
-
Triple Reuptake Inhibitors (TRIs): Derivatives of 3-substituted azetidines have been successfully synthesized and evaluated as inhibitors of serotonin, norepinephrine, and dopamine transporters for potential use as antidepressants.[6][9]
Safety, Handling, and Storage
Safety: Like most amines, 3-propylazetidine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Handling: Avoid inhalation, ingestion, and contact with skin and eyes. It is a potentially corrosive and flammable liquid. Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Accessed March 24, 2026.
- Azetidines in Drug Discovery. PharmaBlock. Accessed March 24, 2026.
- Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. Who we serve. Accessed March 24, 2026.
- 3-propylazetidine 97% | CAS: 897019-54-4. AChemBlock. Accessed March 24, 2026.
- Azetidines. Enamine. Accessed March 24, 2026.
- Substituted Azetidines in Drug Discovery. Life Chemicals. Accessed March 24, 2026.
- Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors.
- Synthesis and diversification of novel heterocyclic amino acid derivatives through the Suzuki–Miyaura cross-coupling. PMC. Accessed March 24, 2026.
- 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc. Accessed March 24, 2026.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. PubMed. Accessed March 24, 2026.
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